CYP2D6-Dependent Metabolic Clearance: 100-Fold Difference Between Extensive and Poor Metabolizers
The conversion of rac-perhexiline to monohydroxyperhexiline (rac-Hydroxy Perhexiline) by human liver microsomes exhibits a 50-fold range in activity across 20 livers, with CYP2D6 extensive metabolizer (EM) livers displaying an apparent Km of 3.3 ± 1.5 μM and Vmax of 9.1 ± 3.1 pmol min⁻¹ mg⁻¹ microsomal protein, yielding an intrinsic clearance (Vmax/Km) of 2.9 ± 0.5 μl min⁻¹ mg⁻¹. In contrast, CYP2D6 poor metabolizer (PM) livers showed a substantially higher apparent Km of 124 ± 141 μM, a lower Vmax of 1.4 ± 0.6 pmol min⁻¹ mg⁻¹, and a dramatically reduced intrinsic clearance of 0.026 μl min⁻¹ mg⁻¹ [1]. This represents an approximately 100-fold lower metabolic activity in PMs compared to EMs. This near-exclusive dependence on CYP2D6 is further confirmed by near-complete inhibition of the reaction by quinidine, a selective CYP2D6 inhibitor [1].
| Evidence Dimension | Intrinsic clearance (Vmax/Km) of perhexiline monohydroxylation in human liver microsomes |
|---|---|
| Target Compound Data | 2.9 ± 0.5 μl min⁻¹ mg⁻¹ (EM); 0.026 μl min⁻¹ mg⁻¹ (PM) |
| Comparator Or Baseline | CYP2D6 extensive metabolizer (EM) livers vs. CYP2D6 poor metabolizer (PM) livers |
| Quantified Difference | Approximately 100-fold lower activity in PM livers compared to EM livers |
| Conditions | Human liver microsomes; rac-perhexiline as substrate; HPLC assay with precolumn derivatization |
Why This Matters
This 100-fold clearance difference directly impacts dosing requirements and toxicity risk, making rac-Hydroxy Perhexiline an essential analytical standard for CYP2D6 pharmacogenetic studies and therapeutic drug monitoring assay validation.
- [1] Sørensen LB, Sørensen RN, Miners JO, Somogyi AA, Grgurinovich N, Birket DJ. Polymorphic hydroxylation of perhexiline in vitro. Br J Clin Pharmacol. 2003 Jan;55(1):67-71. doi: 10.1046/j.1365-2125.2003.01742.x. View Source
